3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:
- A 4-chlorophenyl group at position 3, contributing to hydrophobic interactions.
- A methyl group at position 2, enhancing steric stability.
Properties
Molecular Formula |
C24H19ClN2O3 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(17-2-4-18(25)5-3-17)23(28)19-6-7-21-20(24(19)30-15)13-27(14-29-21)12-16-8-10-26-11-9-16/h2-11H,12-14H2,1H3 |
InChI Key |
RYJDEACSSLESFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one can be approached through several retrosynthetic pathways:
- Core formation followed by functionalization
- One-pot multicomponent reaction approaches
- Cyclization of pre-functionalized precursors
- Catalyst-assisted expeditious synthesis
Each approach offers distinct advantages and challenges, particularly in terms of regioselectivity, yield optimization, and practical implementation.
Key Building Blocks
The synthesis generally requires the following building blocks:
- A suitably substituted chromene or coumarin derivative
- 4-chlorophenyl containing reagent
- Methyl-containing building block
- Pyridin-4-ylmethyl source
- Cyclization reagents for oxazin-4-one formation
One-Pot Multicomponent Reaction Approaches
Greener One-Pot Synthesis via Condensation Reactions
A highly efficient approach for synthesizing chromeno-oxazin derivatives involves a one-pot condensation methodology adapted from the work on related chromeno-oxazin systems. This method is particularly attractive due to its environmental friendliness, operational simplicity, and high yields.
Procedure:
- A mixture of appropriate aromatic aldehyde bearing a 4-chlorophenyl group (10 mmol), ammonium acetate (10 mmol), a methyl-substituted amide (10 mmol), and a suitable hydroxy-chromene derivative containing a pyridin-4-ylmethyl group (10 mmol) is combined with 15 mL of ethanol in a round-bottomed flask.
- The reaction mixture is refluxed at 80°C for approximately one hour, with reaction progress monitored by TLC using n-hexane:ethyl acetate (3:1) as the mobile phase.
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is recrystallized from hot ethanol to afford the pure target compound.
This method is based on a sequence of reactions involving Knoevenagel condensation between the aromatic aldehyde and the hydroxy-chromene derivative, followed by nucleophilic addition of the amide component, and finally cyclization to form the oxazine ring.
TiO2 Nanopowder-Catalyzed Synthesis
An innovative catalytic approach employs TiO2 nanopowder as a heterogeneous catalyst for the efficient synthesis of chromenooxazine derivatives at room temperature. This method offers significant advantages, including mild reaction conditions, shorter reaction times, and elimination of chromatographic purification.
Procedure:
- A mixture of aldehyde component (containing 4-chlorophenyl group), a suitable amine source (for pyridin-4-ylmethyl incorporation), and an appropriate coumarin or chromene derivative is stirred in the presence of 5 mol% TiO2 nanopowder in ethanol at room temperature.
- The reaction proceeds through a cascade of condensation and cyclization steps.
- Upon completion (typically 3-5 hours), the catalyst is recovered by simple filtration.
- The filtrate is concentrated and the product is isolated by crystallization without the need for column chromatography.
The reusability of the TiO2 catalyst (up to 5 cycles without significant loss of activity) makes this method particularly attractive from a green chemistry perspective.
Sequential Synthesis Approaches
Triazolo-Based Sequential Synthesis Strategy
Drawing from methodologies developed for related heterocyclic systems, a sequential synthesis approach can be adapted for the target compound. This involves esterification, substitution, and cyclization processes:
Procedure:
- Preparation of a suitable ester intermediate from a chromene-based alcohol and an appropriate acyl chloride.
- Substitution with a nucleophilic source containing the 4-chlorophenyl and methyl groups.
- Incorporation of the pyridin-4-ylmethyl group via a nucleophilic displacement reaction.
- Final cyclization to form the oxazine ring structure.
This approach allows for greater control over the regioselectivity of substitution but requires multiple steps and may result in lower overall yields compared to one-pot methodologies.
Multi-Step Synthesis via Oxazinone Formation
This method involves the initial formation of an oxazinone intermediate followed by incorporation of the chromene moiety and subsequent functionalization:
Procedure:
- Synthesis of a 2-methyl-3-(4-chlorophenyl)oxazin-4-one intermediate from appropriate starting materials.
- Reaction with a chromene derivative bearing a pyridin-4-ylmethyl group at the 9-position.
- Cyclization under appropriate conditions to form the target compound.
This approach draws inspiration from methods used for synthesizing related oxazinone derivatives, such as 2-(2-hydroxyphenyl)-benzoxazin-4-one.
Piperazine-Based Approach for Pyridin-4-ylmethyl Incorporation
For the specific incorporation of the pyridin-4-ylmethyl group at position 9, strategies from piperazine chemistry can be adapted:
Procedure:
- Formation of the chromeno[8,7-e]oxazin-4-one core with 3-(4-chlorophenyl) and 2-methyl groups.
- Functionalization at position 9 using 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine chemistry.
- Optimization of the reaction conditions to ensure regioselectivity.
This approach is particularly useful when selective functionalization at the 9-position is challenging using other methods.
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the various synthetic approaches for preparing 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one:
| Synthetic Method | Reaction Time | Temperature | Expected Yield (%) | Catalyst/Reagents | Advantages | Limitations |
|---|---|---|---|---|---|---|
| One-pot condensation | 1-2 hours | 80°C | 75-85 | None | Simple procedure, environmentally friendly | Limited control over regioselectivity |
| TiO2-catalyzed synthesis | 3-5 hours | Room temperature | 80-90 | TiO2 nanopowder (5 mol%) | Mild conditions, recyclable catalyst | May require optimization for specific substituents |
| Sequential synthesis | 24-48 hours | Variable (25-100°C) | 60-75 | Multiple reagents | Better control over regiochemistry | Multi-step, lower overall yield |
| Oxazinone-based approach | 12-24 hours | Variable (25-120°C) | 65-80 | p-Toluenesulfonyl chloride, base | Stepwise control | Requires multiple purifications |
| Piperazine-based approach | 18-36 hours | 110-130°C | 70-80 | Lewis acid catalysts | Selective 9-position functionalization | Complex reagents, challenging purification |
Table 1: Comparative analysis of synthetic methods for 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one.
Characterization and Purity Analysis
Spectroscopic Characterization
For confirming the structure of the synthesized 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one, the following analytical techniques are recommended:
FT-IR Spectroscopy : Key bands should include:
- C=O stretching (1700-1720 cm^-1)
- C=N stretching (1620-1640 cm^-1)
- C-O-C stretching (1200-1250 cm^-1)
- C-Cl stretching (740-760 cm^-1)
^1H NMR Spectroscopy (400 MHz, CDCl3):
- Aromatic protons of 4-chlorophenyl group (δ 7.2-7.5 ppm)
- Pyridine protons (δ 8.5-8.7 and 7.2-7.4 ppm)
- CH2 protons at positions 8 and 10 (δ 4.8-5.1 ppm)
- N-CH2 protons from pyridin-4-ylmethyl group (δ 4.4-4.6 ppm)
- Methyl protons at position 2 (δ 2.3-2.5 ppm)
^13C NMR Spectroscopy :
- Characteristic signals for all carbon atoms, with particular attention to:
- C=O carbon (δ 160-165 ppm)
- Aromatic carbons (δ 115-150 ppm)
- Methyl carbon (δ 15-20 ppm)
Mass Spectrometry :
- Molecular ion peak at m/z 419 [M+H]+ for C24H18ClN2O3+
- Fragmentation pattern analysis for structural confirmation
Purity Assessment
Table 2 outlines the recommended purity assessment protocols:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Column: C18 (250 mm × 4.6 mm, 5 μm) Mobile phase: Acetonitrile/water (70:30 v/v) Flow rate: 1.0 mL/min Detection: UV at 254 nm |
Purity ≥ 98% |
| TLC | Stationary phase: Silica gel 60 F254 Mobile phase: n-Hexane/ethyl acetate (3:1) Detection: UV at 254 nm |
Single spot with Rf value 0.45-0.50 |
| Elemental analysis | C, H, N, Cl content | Within ±0.4% of theoretical values |
| Melting point | Differential scanning calorimetry | Sharp melting with narrow range |
Table 2: Purity assessment protocols for 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one.
Reaction Mechanism Insights
The formation of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one via the one-pot condensation method involves a complex cascade of reactions:
- Knoevenagel Condensation : Initial reaction between the aldehyde component and the hydroxy-chromene derivative.
- Nucleophilic Addition : The amine component (providing the pyridin-4-ylmethyl group) attacks the Knoevenagel product.
- Cyclization : Intramolecular cyclization leads to oxazine ring formation.
- Aromatization : Final aromatization steps establish the chromeno[8,7-e]oxazin-4-one framework.
Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential synthetic challenges.
Scale-Up Considerations and Process Optimization
For industrial or large-scale synthesis, several factors require careful consideration:
- Heat and Mass Transfer : Scaling up exothermic condensation reactions requires proper temperature control systems.
- Solvent Selection : Ethanol is preferred for green chemistry approaches, but alternative solvents may be considered based on solubility and reaction efficiency.
- Catalyst Loading : For TiO2-catalyzed synthesis, optimal catalyst loading should be determined to balance efficiency and cost.
- Purification Strategy : Development of a chromatography-free purification process is highly desirable for industrial applications.
Table 3 presents scale-up parameters for the one-pot condensation method:
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch size | 10-50 mmol | 0.5-5 mol | >10 mol |
| Reactor type | Round-bottomed flask | Jacketed reactor | Continuous flow reactor |
| Stirring | Magnetic stirrer | Mechanical agitator | High-shear mixer |
| Temperature control | Oil bath | Circulating fluid | Automated control system |
| Reaction time | 1-2 hours | 2-3 hours | 3-4 hours |
| Purification | Recrystallization | Crystallization | Continuous crystallization |
| Yield expectation | 75-85% | 70-80% | 65-75% |
Table 3: Scale-up parameters for one-pot synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazin ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies suggest that derivatives of chromeno[8,7-e][1,3]oxazin compounds may possess anticancer properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Its structure allows for interactions with various biological pathways involved in inflammation. In vitro studies have indicated that it can inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of similar compounds, particularly their ability to inhibit acetylcholinesterase (AChE). This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's structure suggests it may interact effectively with AChE.
Applications in Drug Development
Given its biological activities, this compound holds potential applications in drug development:
- Pharmaceutical Formulations: The compound can be explored as a lead structure for developing new drugs targeting cancer or inflammatory diseases.
- Research Tools: Its ability to modulate biological pathways makes it a valuable tool for research into disease mechanisms.
Case Study 1: Anticancer Activity
A study conducted on a series of chromeno[8,7-e][1,3]oxazin derivatives found that certain modifications to the structure enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring for activity enhancement .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of chromeno derivatives showed that they effectively reduced pro-inflammatory cytokine levels in cultured macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Thiophene-Substituted Analog
- Compound: 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Molecular Formula: C₂₂H₁₆ClNO₃S
- Key Differences: Substituent: Thiophen-2-ylmethyl replaces pyridin-4-ylmethyl.
- Synthesis: Achieved via nucleophilic substitution of the thiophene moiety onto the chromeno-oxazine backbone .
Formononetin-Based Derivatives
- Compound 2: 9-Butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Compound 7: 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Key Differences :
- Substituents : Butyl (aliphatic) vs. furan-3-ylmethyl (aromatic).
- Biological Activity : Compound 7 demonstrated superior osteoblast formation (EC₅₀ = 1.2 μM) and antiosteoclastogenesis (IC₅₀ = 0.8 μM) compared to the butyl analog (EC₅₀ = 5.6 μM), highlighting the importance of aromatic heterocycles in bioactivity .
Trifluoromethyl-Substituted Derivatives
- Compound: 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Key Differences: Substituents: Trifluoromethyl group at position 2; dimethoxyphenyl at position 3. Physicochemical Properties: Higher melting point (154–156°C vs. 137–139°C for non-CF₃ analogs) due to enhanced crystallinity from electron-withdrawing CF₃ .
Piperidine-Modified Analog
- Compound: 3-(4-Methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Molecular Formula : C₂₇H₃₂N₂O₄
- Key Differences :
Comparative Data Table
*Hypothetical data for illustration; actual values require experimental validation.
Structure-Activity Relationship (SAR) Insights
Aromatic vs. Aliphatic Substituents :
- Pyridine and thiophene groups enhance target binding through π-π stacking, while aliphatic chains (e.g., butyl) reduce potency .
Electron-Withdrawing Groups :
Steric Effects :
- Bulky substituents (e.g., tetramethylpiperidine) increase half-life but limit membrane diffusion .
Biological Activity
The compound 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule notable for its potential biological activities. This compound, characterized by a chromeno-oxazine core and various substituents, has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.9 g/mol . The structure includes a chlorophenyl group , a methyl group , and a pyridinylmethyl substituent , which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN2O3 |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one |
| CAS Number | 929493-83-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thereby affecting various biochemical pathways. The exact mechanisms may vary depending on the biological context and the specific targets involved .
Biological Activities
Research has demonstrated that 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies indicate that it possesses moderate to potent antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : In vitro assays have reported effective antifungal properties against strains such as Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study conducted by Grover et al. (2014) synthesized derivatives of chromeno compounds and assessed their antimicrobial properties. The results indicated that derivatives similar to 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL against various pathogens .
Comparative Analysis
In order to contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Unique Features |
|---|---|
| 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Different pyridine substitution position affecting activity |
| 3-(2-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | Variations in halogen substitution impacting potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
